molecular formula C18H17F3N4O2S B12248949 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B12248949
M. Wt: 410.4 g/mol
InChI Key: AXIQWLNCXMEFQS-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent sulfonamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
  • N1-(4-Methylpyrimidin-2-yl)sulfanilamide

Uniqueness

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F3N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C18H17F3N4O2S/c1-25-11-15(9-23-25)17-14(5-3-7-22-17)10-24-28(26,27)12-13-4-2-6-16(8-13)18(19,20)21/h2-9,11,24H,10,12H2,1H3

InChI Key

AXIQWLNCXMEFQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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